

8-Hydroxyquinoline citrate CAS number and molecular weight

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Compound of Interest

Compound Name: 8-Hydroxyquinoline citrate

Cat. No.: B092591

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An In-depth Technical Guide to 8-Hydroxyquinoline Citrate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a detailed overview of **8-Hydroxyquinoline citrate**, a compound of interest for its broad biological activities. Key identifying information is summarized below.

Parameter	Value	Reference
CAS Number	134-30-5	[1]
Molecular Weight	337.28 g/mol	[1]
Molecular Formula	C ₁₅ H ₁₅ NO ₈	[1]

Mechanism of Action and Biological Activities

The precise mechanism of action for **8-Hydroxyquinoline citrate** is not fully elucidated, but its biological effects are largely attributed to the properties of 8-Hydroxyquinoline, a potent metal ion chelator.[\[2\]](#)[\[3\]](#) By binding to essential metal ions, it can disrupt critical cellular processes in various organisms. This chelating ability is foundational to its observed antimicrobial,

antifungal, and potential anticancer activities.[1][4] The citrate salt form can also lower the pH of solutions, which may enhance its antimicrobial efficacy.[2]

Antimicrobial and Antifungal Activity

8-Hydroxyquinoline citrate has demonstrated significant antimicrobial properties by inhibiting the growth of a range of bacteria and fungi.[1][2] This is thought to occur through the chelation of metal ions that are vital for microbial enzyme function and survival, potentially leading to the disruption of cell membranes and other essential cellular processes.[1][4]

Potential Anticancer Properties

Research into 8-Hydroxyquinoline and its derivatives has indicated potential for anticancer applications.[1] The proposed mechanisms include the induction of apoptosis in malignant cells, which may also be linked to its metal-chelating capabilities and the subsequent impact on cellular homeostasis.[1]

Use in Agriculture

An interesting application of **8-Hydroxyquinoline citrate** is in horticulture, where it is used to extend the vase life of cut flowers.[1][2] By inhibiting bacterial growth in the vascular systems of the stems, it improves water uptake and reduces transpiration, thus preserving the freshness of the flowers.[1][2]

Experimental Protocols

While specific, detailed protocols for **8-Hydroxyquinoline citrate** are proprietary to individual research labs, the following are representative methodologies for assessing the key bioactivities of this compound.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

A common method to evaluate the antimicrobial efficacy of compounds like **8-Hydroxyquinoline citrate** is the disk diffusion (Kirby-Bauer) test.

- **Preparation of Inoculum:** A standardized suspension of the target microorganism (e.g., *E. coli*, *S. aureus*) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

- **Inoculation of Agar Plate:** A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
- **Application of Disks:** Sterile paper disks are impregnated with a known concentration of **8-Hydroxyquinoline citrate** solution. Control disks with the solvent and a standard antibiotic are also prepared. The disks are then placed onto the inoculated agar surface.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Analysis of Results:** The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

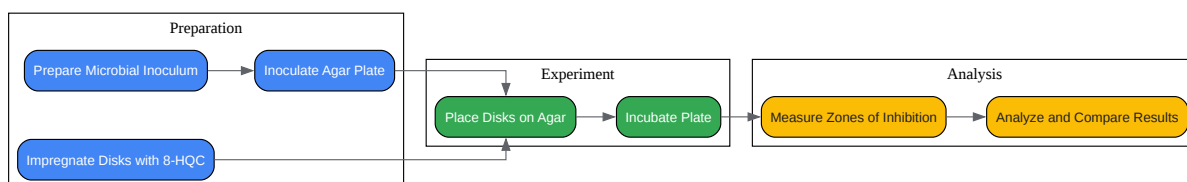
Cytotoxicity Assay: MTS Assay

To assess the potential anticancer effects of **8-Hydroxyquinoline citrate**, a cytotoxicity assay such as the MTS assay can be employed.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **8-Hydroxyquinoline citrate**. Control wells with untreated cells and a vehicle control are included.
- **Incubation:** The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- **Addition of MTS Reagent:** The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.
- **Incubation and Measurement:** The plate is incubated for a further 1-4 hours. During this time, viable cells metabolize the MTS into a formazan product that absorbs light at a specific wavelength (typically 490 nm). The absorbance is then read using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. This data can be used to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

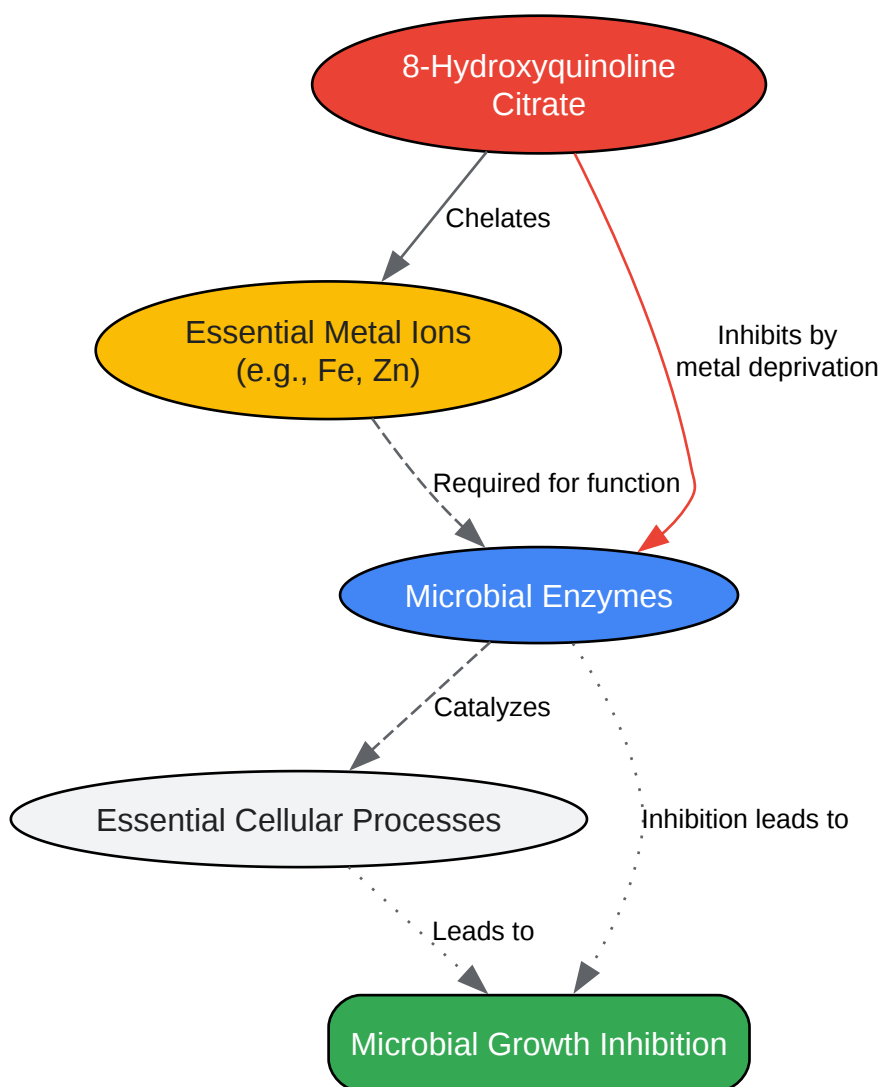
Visualized Workflows and Pathways

To further elucidate the experimental processes and logical relationships in the study of **8-Hydroxyquinoline citrate**, the following diagrams are provided.



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Workflow for Antimicrobial Susceptibility Testing.



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